1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide, more commonly known by its research name GSK2795039, is a small molecule classified as a selective inhibitor of NADPH oxidase 2 (NOX2). [, ] NOX enzymes are responsible for catalyzing the formation of reactive oxygen species (ROS). [] While ROS play crucial roles in various physiological processes, their overproduction is linked to oxidative stress and contributes to the development of numerous disease states. [, ]
GSK2795039's selectivity for NOX2 over other NOX isoforms, as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase, makes it a valuable tool for researchers studying the specific roles of NOX2 in various biological systems and disease models. [, ]
GSK2795039 is a novel small molecule identified as a selective inhibitor of the NADPH oxidase 2 enzyme, also known as NOX2. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by excessive reactive oxygen species (ROS) production, such as cardiovascular diseases and neurodegenerative disorders. The discovery of GSK2795039 was driven by the need for selective pharmacological agents that can modulate oxidative stress without affecting other NADPH oxidase isoforms.
GSK2795039 was developed by GlaxoSmithKline and is classified as a pharmacological agent targeting NADPH oxidases. It specifically inhibits the activity of NOX2, which plays a critical role in generating superoxide anions and other ROS, contributing to various pathological conditions. The compound has been studied extensively in preclinical models to evaluate its efficacy and safety profile.
The synthesis of GSK2795039 involves a multi-step chemical process. Although specific synthetic routes are proprietary, it generally encompasses the following stages:
The detailed synthetic pathway is often documented in supplementary materials accompanying published studies.
GSK2795039 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the NOX2 enzyme. The molecular formula and weight are essential for understanding its pharmacokinetic properties:
The three-dimensional structure of GSK2795039 can be visualized using computational modeling tools, revealing binding sites that interact with the NOX2 catalytic domain.
GSK2795039 primarily functions through competitive inhibition of NOX2, preventing the enzyme from catalyzing the reduction of oxygen to superoxide anions. In vitro assays have demonstrated that GSK2795039 exhibits a pIC50 value indicating its potency against NOX2:
The compound's ability to modulate ROS production has been validated through various biochemical assays.
The mechanism of action of GSK2795039 involves its binding to the NOX2 enzyme, specifically targeting the p47phox/p22phox complex necessary for enzyme activation. Upon binding, GSK2795039 inhibits the translocation of cytosolic subunits to the membrane, thereby preventing the assembly of the active NOX2 complex. This inhibition effectively reduces superoxide generation and mitigates oxidative stress in affected tissues.
Key findings from studies indicate that GSK2795039 can significantly lower ROS levels in cellular models exposed to oxidative stressors, supporting its therapeutic potential.
GSK2795039 exhibits several key physical and chemical properties relevant for drug development:
These properties are crucial for formulating effective delivery systems for therapeutic applications.
GSK2795039 has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3